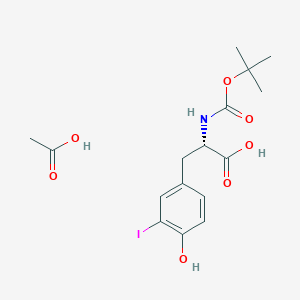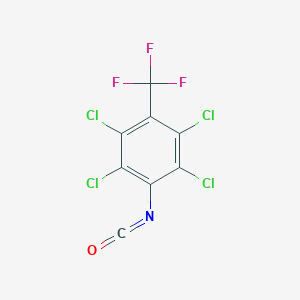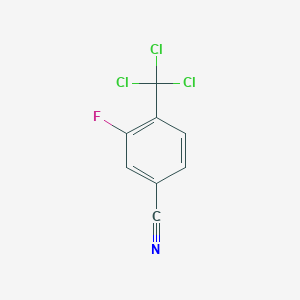![molecular formula C7H4Cl2F2S B6313540 4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97% CAS No. 1301739-89-8](/img/structure/B6313540.png)
4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Chlorodifluoromethyl)thio]-chlorobenzene, referred to as 4-CDFCB, is a fluorinated organic compound with a wide range of applications in scientific research. It is a colorless liquid with a boiling point of 149.7°C and a melting point of -70°C. 4-CDFCB is used as a reagent in organic synthesis and as a catalyst in various reactions, and is also used in the preparation of a variety of compounds.
Wissenschaftliche Forschungsanwendungen
4-CDFCB is used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the preparation of a variety of compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics and antiviral agents. In addition, it is used in the synthesis of polymers and other materials, and in the synthesis of a variety of other compounds.
Wirkmechanismus
The mechanism of action of 4-CDFCB is not fully understood. It is believed to act as a Lewis acid, which is a type of molecule that can donate electrons to other molecules. It is also believed to act as a catalyst in various reactions, and to play a role in the formation of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CDFCB are not fully understood. It is believed to have some toxic effects, and is classified as a hazardous substance by the United States Environmental Protection Agency. However, it is not believed to be carcinogenic, mutagenic, or teratogenic.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-CDFCB in laboratory experiments include its low cost, its availability in a wide range of concentrations, and its relatively low toxicity. Its low toxicity makes it a safe reagent to use in laboratory experiments. However, it is a hazardous substance and should be handled with care. It is also flammable, and should be stored in a cool, dry place, away from sources of ignition.
Zukünftige Richtungen
There are a variety of potential future directions for research involving 4-CDFCB. These include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. In addition, further research could be conducted into its use in the synthesis of polymers and other materials, its use as a catalyst in various reactions, and its potential uses in the preparation of a variety of compounds.
Synthesemethoden
4-CDFCB can be synthesized by the reaction of chlorodifluoromethylthiobenzene and chlorine gas. The reaction is carried out in an inert atmosphere such as nitrogen or argon, at a temperature of 0-20°C, and the reaction time is typically 2-3 hours. The reaction is typically carried out in a solvent such as toluene, dichloromethane, or acetonitrile.
Eigenschaften
IUPAC Name |
1-chloro-4-[chloro(difluoro)methyl]sulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSZFCAXOVHBPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Chlorodifluoromethyl)thio]-chlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)





![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)
![Succinimidyl-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313491.png)
![Amino-PEG(4)-[PEG(8)-OMe]3](/img/structure/B6313497.png)




